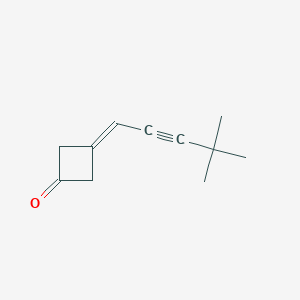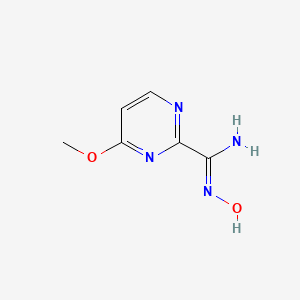
N'-hydroxy-4-methoxypyrimidine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-4-methoxypyrimidine-2-carboximidamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the nitrogen atom, a methoxy group at the fourth carbon, and a carboximidamide group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydroxylamine or a similar reagent.
Formation of the Carboximidamide Group: The carboximidamide group can be formed by reacting the intermediate compound with an appropriate amidine reagent.
Industrial Production Methods: Industrial production of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N’-hydroxy-4-methoxypyrimidine-2-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Methanol, halides, and other nucleophiles under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N’-hydroxy-4-methoxypyrimidine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboximidamide group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- N’-hydroxy-2-methoxypyridine-4-carboximidamide
- 4,6-dihydroxy-2-methylpyrimidine
- 2-aminothiazole-4-carboxylate
Comparison: N’-hydroxy-4-methoxypyrimidine-2-carboximidamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxypyrimidine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-4-2-3-8-6(9-4)5(7)10-11/h2-3,11H,1H3,(H2,7,10) |
InChI Key |
DQTKLXGSFRZTBH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC(=NC=C1)/C(=N/O)/N |
Canonical SMILES |
COC1=NC(=NC=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
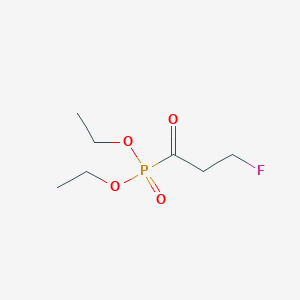
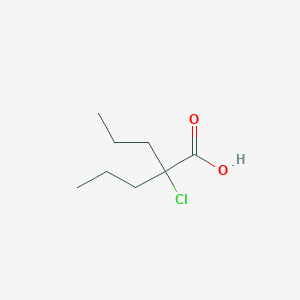
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
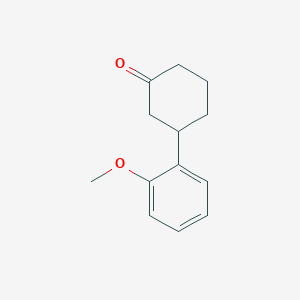
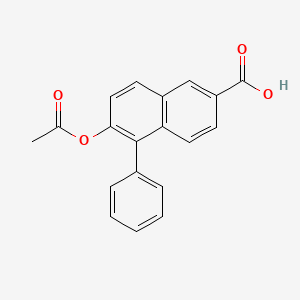

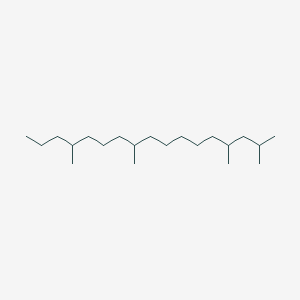
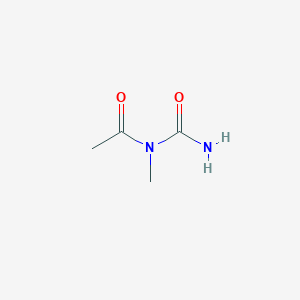
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

